molecular formula C9H8ClN B142574 6-Chloro-1-methyl-1H-indole CAS No. 155868-51-2

6-Chloro-1-methyl-1H-indole

Cat. No.: B142574
CAS No.: 155868-51-2
M. Wt: 165.62 g/mol
InChI Key: YDLOPHRVGMIZDX-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 1st position in the indole ring structure imparts unique chemical properties to this compound.

Scientific Research Applications

6-Chloro-1-methyl-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe vapors or spray mist, and not to ingest . In case of contact, wash thoroughly after handling .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

6-Chloro-1-methyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the compound’s vibrational characteristics . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 6-chloro-2-methylphenylhydrazine and a suitable aldehyde or ketone.

Another method involves the cyclization of 2-chloroaniline derivatives with appropriate reagents under controlled conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of this compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled conditions.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.

Major Products Formed

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Oxidized indole derivatives such as indole-2,3-dione.

    Reduction: Reduced derivatives such as 6-chloro-1-methylindoline.

    Substitution: Substituted indole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.

    6-Bromo-1-methyl-1H-indole:

    6-Chloroindole: Lacks the methyl group at the 1st position, affecting its chemical properties and biological activity.

Uniqueness

6-Chloro-1-methyl-1H-indole is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 1st position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOPHRVGMIZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571677
Record name 6-Chloro-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155868-51-2
Record name 6-Chloro-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 13 (a), except substituting 6-chloroindole for the 3-methylindole, the title compound (2.2 g, 100%) was obtained as a white solid: MS (ES) m/e 166.2.0 (M+H)+.
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100%

Synthesis routes and methods II

Procedure details

A mixture of 6-chloroindole (22.0 g, 0.145 mole) and potassium t-butoxide (KOt-Bu) (20.0 g 0.179 mole) in tetrahydrofuran at room temperature is treated dropwise with methyl iodide (11.2 mL, 0.179 mole), allowed to stir at ambient temperatures for about 1 hour and diluted with a mixture of pet ether and water. The phases are separated. The organic phase is washed with 1 N HCL and water, dried over Na2SO4 and concentrated to a brown oil. After chromatography (silica gel/4:1 hexanes:ethyl acetate), the oil is distilled to afford the title product as a colorless oil, 16.25 g (67% yield), bp 110°-115° C./4 mm Hg, identified by IR, 1HNMR, 13CNMR, mass spectral and microanalyses.
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22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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